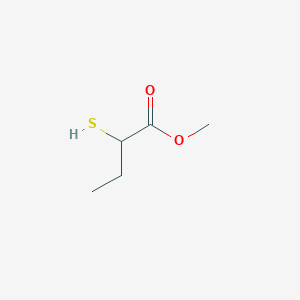
Methyl 2-sulfanylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-sulfanylbutanoate, also known as butanoic acid, 2-mercapto-, methyl ester, is a chemical compound with the molecular formula C5H10O2S . It has a molar mass of 134.2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The InChI key for this compound is NHGZEJHJHUHZDIAplicaciones Científicas De Investigación
Anti-Helicobacter pylori Agents
Methyl 2-sulfanylbutanoate derivatives have shown potent activities against the gastric pathogen Helicobacter pylori. A specific compound from this group met significant in vitro microbiological criteria as an innovative anti-H. pylori agent, demonstrating low minimal inhibition concentrations against various clinically relevant H. pylori strains. This compound was notably almost inactive against a broad range of other microorganisms, highlighting its potential as a targeted treatment option (Carcanague et al., 2002).
Aroma Influences in Botrytized Wines
In the field of food chemistry, particularly concerning the aroma of botrytized sweet wines, derivatives of this compound, like 2-methyl-3-sulfanylbutan-1-ol, were identified and quantified. These compounds significantly contribute to the unique aroma profile of these wines, particularly after the development of Botrytis cinerea on the grapes (Sarrazin et al., 2007).
Synthesis of Deuterated Analogues for Odorant Quantification
In the study of odorants in wines and foods, deuterated analogues of this compound derivatives were synthesized for the quantitative determination of these compounds. These labeled analogues are pivotal in studying the presence and concentration of impactful odorants in various consumables, thereby aiding in the quality control and research of food products (Kotseridis et al., 2000).
Biocompatible Poly(2-oxazoline)s
This compound derivatives were used in the synthesis of biocompatible poly(2-oxazoline)s with potential applications in the biomedical field. These compounds could be hybridized with bioactive glass by electrophoretic deposition, demonstrating the versatility and potential of this compound in advanced material science and medical applications (Hayashi & Takasu, 2015).
Volatile Organic Constituents in Poncirus trifoliata
In the study of natural fragrance and flavor ingredients, this compound derivatives were identified as key volatile organic constituents in Poncirus trifoliata. These findings are crucial in understanding the chemical composition that contributes to the aromatic profile of this plant, which is closely related to Citrus, and may have implications in the flavor and fragrance industry (Starkenmann et al., 2007).
Propiedades
IUPAC Name |
methyl 2-sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3-4(8)5(6)7-2/h4,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZEJHJHUHZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

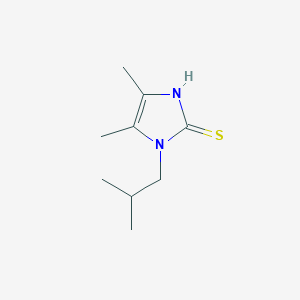
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)
![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)
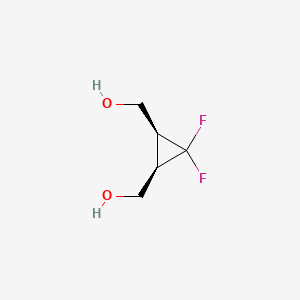
![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)
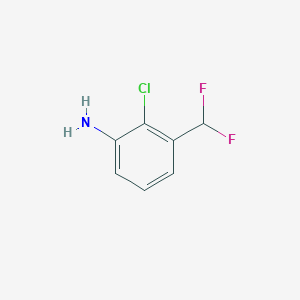
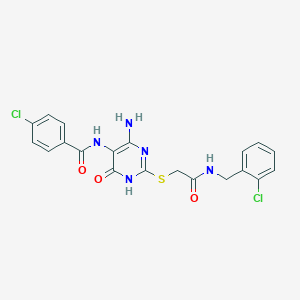
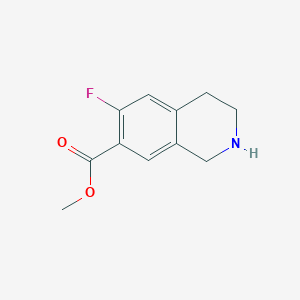
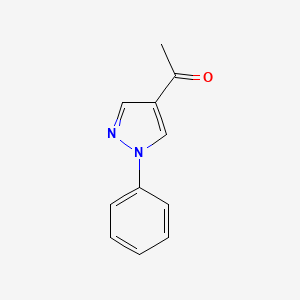


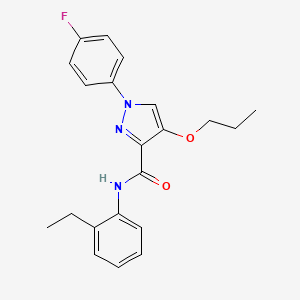
![7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2472872.png)